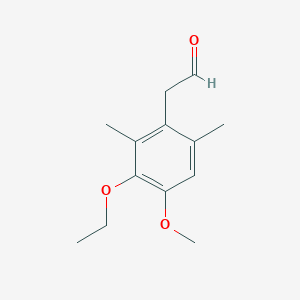
2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is characterized by the presence of ethoxy, methoxy, and dimethylphenyl groups attached to an acetaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxy-4-methoxy-2,6-dimethylbenzaldehyde with suitable reagents to introduce the acetaldehyde group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like or .
Reduction: Reduction to alcohols using reducing agents such as or .
Substitution: Electrophilic aromatic substitution reactions where the ethoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aldehydes on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can further react to form more complex structures. The presence of ethoxy and methoxy groups may influence its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 3-Ethoxy-4-methoxybenzaldehyde
- 2,6-Dimethylbenzaldehyde
- 4-Methoxy-2,6-dimethylbenzaldehyde
Comparison: Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(3-ethoxy-4-methoxy-2,6-dimethylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H18O3/c1-5-16-13-10(3)11(6-7-14)9(2)8-12(13)15-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
LBUCAGZUKFFBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1C)CC=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


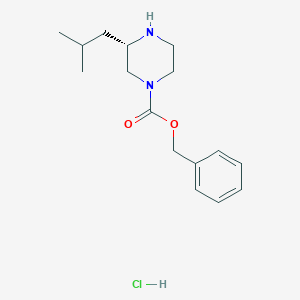
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)

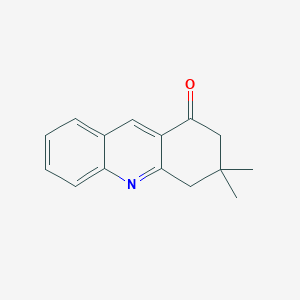
![7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)

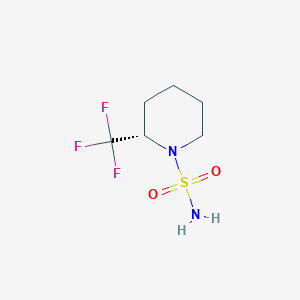


![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
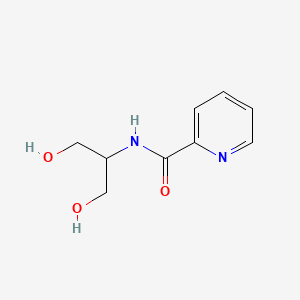

![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)
